molecular formula C14H13N3O2S2 B2639022 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide CAS No. 896679-10-0

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide

Cat. No.: B2639022
CAS No.: 896679-10-0
M. Wt: 319.4
InChI Key: CDUINWOOVPUVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide is a synthetic small molecule featuring the thiazolo[5,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the thiazolo[5,4-b]pyridine core have been identified as potent and selective inhibitors of key oncogenic targets. Research indicates that such derivatives can act as c-KIT inhibitors with the potential to overcome drug resistance in cancers like gastrointestinal stromal tumor (GIST) . Furthermore, structurally similar analogs have demonstrated significant activity as phosphoinositide 3-kinase (PI3K) inhibitors, a crucial signaling pathway in cell growth, survival, and proliferation that is often dysregulated in cancer . The mechanism of action for these analogs typically involves high-affinity binding to the ATP-binding pocket of the target kinase. Molecular docking studies of related compounds show that the N-heterocyclic core forms key hydrogen bonds with the hinge region of the kinase, while the sulfonamide group can interact with critical residues like Lys802, leading to effective blockade of downstream signaling . This mechanism can result in reduced cancer cell proliferation, induction of apoptosis, and suppression of anchorage-independent growth . Researchers can utilize this compound to explore novel targeted cancer therapies, study kinase signaling pathways, and investigate mechanisms of drug resistance.

Properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-2-21(18,19)17-11-6-3-5-10(9-11)13-16-12-7-4-8-15-14(12)20-13/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUINWOOVPUVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323762
Record name N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896679-10-0
Record name N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide typically involves multiple steps starting from commercially available substances. The reaction conditions often include the use of catalysts and specific solvents to achieve moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Cancer Research Applications

1.1. Inhibition of PI3K

Recent studies have highlighted the compound's effectiveness in inhibiting PI3K, which is implicated in various cancers. A study published in Molecules demonstrated that N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide displayed significant inhibitory activity against multiple PI3K isoforms, suggesting its potential use in cancer therapy . The compound's structure allows it to interact effectively with the enzyme's active site, making it a promising candidate for further development.

1.2. Antitumor Activity

In addition to its role as a PI3K inhibitor, this compound has shown antitumor activity in various preclinical models. For instance, its structural analogs have been investigated for their ability to inhibit bromodomain-containing protein 4 (BRD4), which plays a role in tumorigenesis . These findings suggest that compounds with similar structures could be developed as effective anticancer agents.

Antibacterial Applications

2.1. Activity Against Bacterial Strains

The antibacterial properties of this compound have also been explored. Research indicates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The sulfonamide group is believed to enhance the compound's solubility and biological interactions, contributing to its antibacterial efficacy.

2.2. Mechanisms of Action

Understanding the mechanisms through which this compound exerts its antibacterial effects is crucial for developing effective treatments against bacterial infections. Further studies are needed to elucidate these mechanisms and assess the therapeutic potential of this compound in clinical settings.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamideSulfamoyl group instead of thiazoleAnticancer activity
4-chloro-N-(thiazol-2-yl)benzenesulfonamideSimple thiazole linkageAntimicrobial properties
2-methoxypyridine derivativesDifferent pyridine substituentsPI3K/mTOR dual inhibition

This comparative analysis highlights the unique structural attributes of this compound that may confer specific biological activities not observed in simpler analogs .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of thiazolo-pyridine sulfonamides. Key analogs and their distinguishing features are summarized below:

Compound Name (CAS) Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Notes Source
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide (896679-10-0) Thiazolo[5,4-b]pyridine-phenyl Ethanesulfonamide at phenyl para position ~385.45 GPCR modulation (potential pharmacoperone)
2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (863594-60-9) Thiazolo[5,4-b]pyridine-phenyl Fluorine-substituted benzenesulfonamide ~421.39 Enhanced metabolic stability; kinase inhibition (predicted)
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (863595-16-8) Thiazolo[5,4-b]pyridine-phenyl Methyl group at phenyl ortho; thiophene-SO₂ ~401.48 Increased lipophilicity; antitumor screening
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4) Thiazolo[5,4-b]pyridine-phenyl 1-Naphthamide substituent ~392.43 Pharmacoperone activity in GPCR rescue
N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b) Pyrazole-phenyl Chlorobenzyl and trifluoromethyl groups ~549.92 Antitumor and radio-sensitizing in breast cancer

Key Structural Differences and Implications

  • Ethanesulfonamide vs.
  • Fluorine and Methyl Substituents : The fluorine atom in 863594-60-9 may improve metabolic stability and electron-withdrawing effects, whereas the methyl group in 863595-16-8 increases lipophilicity, enhancing membrane permeability .
  • Core Heterocycle : Unlike pyrazole-based compound 6b, thiazolo-pyridine derivatives exhibit distinct π-π stacking interactions due to their fused aromatic systems, influencing target selectivity .

Biological Activity

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazolo[5,4-b]pyridine core attached to a phenyl group and an ethanesulfonamide moiety. The thiazolo[5,4-b]pyridine structure is significant for its biological properties, particularly in inhibiting various kinases.

Synthesis Overview:
The synthesis typically involves several steps, including cyclization reactions to form the thiazolo[5,4-b]pyridine structure followed by functionalization to introduce the sulfonamide group. For instance, starting materials like 3-amino-5-bromo-2-chloropyridine can be used in conjunction with potassium thiocyanate to yield the desired thiazolo derivative .

This compound exhibits potent inhibitory activity against several kinases, including PI3K (phosphoinositide 3-kinase). The sulfonamide group is crucial for its interaction with the enzyme's active site.

Key Findings:

  • PI3K Inhibition: The compound has demonstrated nanomolar IC50 values against PI3Kα (IC50 = 3.6 nM), indicating strong enzymatic inhibition . This inhibition is attributed to the ability of the sulfonamide nitrogen to form hydrogen bonds with critical residues in the kinase's active site.
  • Selectivity: Studies show that while it effectively inhibits PI3Kα, its activity against other isoforms like PI3Kβ is significantly reduced (approximately 10-fold lower potency) .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the thiazolo[5,4-b]pyridine scaffold significantly impact biological activity. For example:

  • Substituent Effects: The presence of electron-withdrawing groups on the phenyl ring enhances inhibitory potency due to increased acidity of the sulfonamide nitrogen .
  • Core Modifications: Replacing the pyridyl moiety with a phenyl group drastically decreases activity (IC50 increases from 3.6 nM to 501 nM), highlighting the importance of the thiazolo structure for maintaining potency .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Anti-Cancer Activity:
    • A study evaluated its effects on gastrointestinal stromal tumors (GISTs), revealing that derivatives based on this scaffold could effectively inhibit c-KIT mutations associated with drug resistance . The compound showed comparable anti-proliferative activity to existing therapies like imatinib.
  • Kinase Inhibition Profiles:
    • In a comprehensive kinase panel profiling, this compound demonstrated selective inhibition against specific kinases while maintaining lower activity against others, suggesting potential for targeted therapy applications .

Data Table: Biological Activity Summary

Activity TypeTarget KinaseIC50 Value (nM)Notes
PI3Kα InhibitionPI3Kα3.6Strong inhibition
PI3Kβ InhibitionPI3Kβ~36Reduced potency
c-KIT Inhibitionc-KIT4.77Higher activity than imatinib

Q & A

Q. Q. How do researchers address discrepancies in reported IC50_{50} values?

  • Methodological Answer :
  • Standardize Assay Conditions : Control ATP levels (1 mM) and pH (7.4) in kinase assays .
  • Orthogonal Assays : Confirm activity via Western blot (e.g., p-AKT suppression in PI3Kα-driven models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.